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Abstract

Enterobactin is the archetypal catecholate siderophore utilized by many Gram-negative
bacteria, including Escherichia coli, to sequester ferric iron (Fe3*), an element critical for
survival and virulence. Its iron-free form, apo-enterobactin, is a flexible molecule poised to
exhibit an exceptionally high affinity for Fe3*, with a binding constant (Ka) reported to be around
104° M~1[1]. This guide provides a detailed examination of the structure of apo-enterobactin,
its biosynthesis, regulation, and the experimental methodologies used for its characterization.
Understanding these facets is paramount for developing novel antimicrobial agents that target
the vital iron acquisition machinery of pathogenic bacteria.

Core Structure of Apo-Enterobactin

Apo-enterobactin is a cyclic polyester composed of three L-serine residues that form a 12-
membered tri-lactone ring. Each serine residue is N-acylated with a 2,3-dihydroxybenzoic acid
(DHB) moiety via an amide linkage[2][3]. The resulting molecule is chemically known as N,N',N’
'“[(3S,7S,11S)-2,6,10-Trioxo-1,5,9-trioxacyclododecane-3,7,11-triyl]tris(2,3-
dihydroxybenzamide)[2].
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In its iron-free (apo) state, the three pendant DHB arms are conformationally flexible. Upon
encountering a ferric ion, these arms rapidly encircle the metal center, with the six hydroxyl
groups of the catechol moieties deprotonating to form a highly stable, hexadentate octahedral
complex known as ferric enterobactin or holo-enterobactin[4]. This coordination results in the A-
cis stereoisomer, which is the metabolically active form. The transition from the flexible apo-
form to the rigid holo-complex is the basis for its function as an efficient iron scavenger.

Physicochemical Properties

The defining characteristic of enterobactin is its unparalleled affinity for ferric iron. This and
other key properties are crucial for its biological function and for researchers studying its

mechanism.
Property Value Reference(s)
Chemical Formula C30H27N3015
Molar Mass 669.55 g/mol
Iron (Fe3*) Affinity (K) ~10%2 M1

pH 6.0: -0.57 V (vs NHE)pH
7.4.-0.79 V (vs NHE)pH
>10.4: -0.99 V (vs NHE)

Reduction Potential

(Fe3*/Fez*-Enterobactin)

Catecholate [Fe3*(Ent)]3~: 2.00
AProtonated Salicylate
[Fe3*+(HsEnt)]°: 1.98 A

Average Fe-O Bond Length

(Holo-form)

The Enterobactin Biosynthesis Pathway

The synthesis of enterobactin is a multi-enzyme process that begins with chorismate, a key
intermediate in the aromatic amino acid pathway. The pathway is primarily encoded by the ent
gene cluster (entA-F, H).

o Chorismate to DHB: The enzymes EntC, EntB, and EntA convert chorismate into 2,3-
dihydroxybenzoic acid (DHB).
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e Serine Activation: The EntF protein contains a peptidyl carrier protein domain that activates

L-serine.

e Amide Bond Formation: EntD, EntE, and the aryl carrier protein domain of EntB catalyze the
amide linkage between DHB and the activated L-serine to form DHB-Ser.

o Cyclization: Three molecules of DHB-Ser undergo intermolecular cyclization, catalyzed by
the thioesterase domain of EntF, to release the final enterobactin molecule.
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The enterobactin biosynthesis pathway from chorismate.

Regulation of Enterobactin Synthesis

The production of enterobactin is tightly controlled to maintain iron homeostasis and prevent
toxicity. The primary regulator is the Ferric Uptake Regulator (Fur) protein.

 lron-Replete Conditions: When intracellular iron levels are high, Fe2* binds to the Fur
protein. This complex then acts as a transcriptional repressor, binding to specific DNA
sequences ("Fur boxes") in the promoter region of the ent genes, thereby blocking their

transcription.
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« lron-Deficient Conditions: Under low-iron conditions, Fe2* dissociates from Fur. The apo-Fur
protein undergoes a conformational change and can no longer bind to the Fur boxes. This
de-represses the ent genes, allowing for the synthesis of enterobactin.
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Regulation of enterobactin biosynthesis by the Fur protein.

Experimental Protocols and Methodologies
Chemical Synthesis and Structural Characterization

The definitive structure of enterobactin has been confirmed through chemical synthesis and
advanced analytical techniques.

o Chemical Synthesis: The first total synthesis of enterobactin was achieved with low yields
(~1%). Modern methods have significantly improved this, with single-step syntheses of the
triserine lactone backbone achieving yields of approximately 50%, facilitating the creation of
functional analogs. A general protocol involves preparing the triserine lactone and then
acylating it with activated 2,3-dihydroxybenzoic acid.

» X-ray Crystallography: Obtaining crystals of the highly charged ferric enterobactin proved
challenging. The definitive three-dimensional structure was ultimately solved using racemic
crystallography. This technique involves co-crystallizing a 1:1 mixture of the natural molecule
(from L-serine) and its mirror image, enantioenterobactin (from D-serine). The resulting
crystal lattice has improved symmetry, which facilitates high-quality diffraction and structure
determination.

 NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for studying the
solution-state structure of both apo- and holo-enterobactin. For the flexible apo-
enterobactin, NMR can reveal the average conformation and dynamics of the DHB arms.
For the holo-form, it confirms the coordination geometry. NMR is also instrumental in
studying the interactions between enterobactin and its binding proteins, such as FepB, by
monitoring chemical shift perturbations upon ligand binding.

o Computational Modeling: Methods like Density Functional Theory (DFT) have been used to
investigate the relative stabilities of different coordination geometries of ferric enterobactin,
such as the catecholate versus the protonated salicylate binding modes that occur at low pH.

Workflow for Inhibitor Screening

Targeting the enterobactin biosynthesis pathway is a promising strategy for developing new
antibiotics. A generalized workflow for identifying inhibitors is outlined below.
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A generalized workflow for screening inhibitors.
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Conclusion

Apo-enterobactin is a marvel of molecular engineering, a flexible precursor designed for the
sole purpose of high-affinity iron binding. Its structure, a cyclic tri-lactone with three catechol
arms, is central to its function. The intricate enzymatic pathway responsible for its synthesis,
and the tight regulation by the Fur protein, underscore its importance to bacterial survival. For
researchers and drug development professionals, a deep understanding of these systems
provides a robust framework for designing novel therapeutics that can effectively starve
pathogenic bacteria of this essential nutrient, offering a powerful strategy in the fight against
infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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